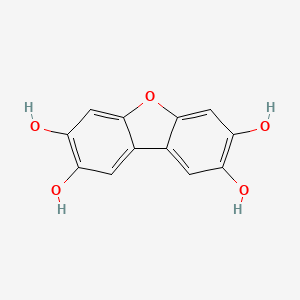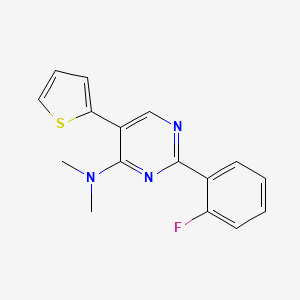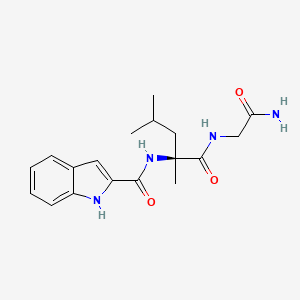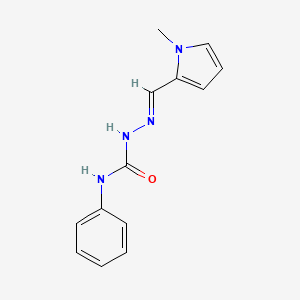
Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.297. It is known for its unique structure, which includes a pyrimidine ring fused with a phenyl group and an ethyl ester functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester typically involves the reaction of 1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinylamine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, methyl ester
- Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, propyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester is unique due to its specific ethyl ester functional group. This functional group can influence its reactivity, solubility, and biological activity, making it distinct from its methyl and propyl counterparts .
Eigenschaften
CAS-Nummer |
78533-62-7 |
|---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
ethyl N-(5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-2-18-13(17)16-12-14-8-11(9-15-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
VGJBVNUSYWXMHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NCC(CN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)


![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)

![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)

![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)


![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
